molecular formula C12H12BrClN2O2 B13119331 tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate

Cat. No.: B13119331
M. Wt: 331.59 g/mol
InChI Key: YISWDXCRIDYZMA-UHFFFAOYSA-N
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Description

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindazole and 5-chloroindazole.

    Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can modify the functional groups on the indazole ring .

Scientific Research Applications

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms in tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate makes it unique compared to its similar compounds. This dual substitution can lead to different chemical reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12BrClN2O2

Molecular Weight

331.59 g/mol

IUPAC Name

tert-butyl 6-bromo-5-chloroindazole-1-carboxylate

InChI

InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3

InChI Key

YISWDXCRIDYZMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Cl)Br

Origin of Product

United States

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